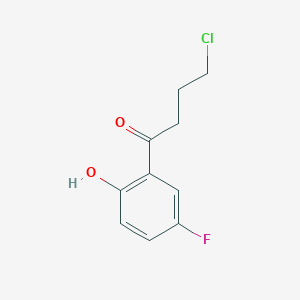

4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one

Description

4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one (C₁₀H₁₀ClFO₂) is a halogenated aromatic ketone featuring a butanone backbone substituted with a 5-fluoro-2-hydroxyphenyl group at position 1 and a chlorine atom at position 4.

Properties

IUPAC Name |

4-chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c11-5-1-2-9(13)8-6-7(12)3-4-10(8)14/h3-4,6,14H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBSEPVUQCAIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a fluoro group, and a hydroxy group attached to a phenyl ring. This molecular composition significantly influences its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound has the molecular formula and a molecular weight of approximately 230.66 g/mol. The presence of halogen substituents (chloro and fluoro) enhances its lipophilicity, which may improve interaction with biological targets.

The biological activity of 4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor , modulating various biological processes such as inflammation and cancer cell proliferation. Its mechanism involves:

- Inhibition of Enzymes : It may inhibit enzymes that are critical in inflammatory pathways or cancer cell survival.

- Receptor Binding : The compound can bind to receptors, altering their activity and potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that 4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one exhibits significant anticancer properties. Studies have shown it can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways. For instance:

- Cell Line Studies : In vitro studies demonstrated that the compound reduced the viability of gastric cancer cell lines (SGC-7901, BGC-823, SNU-2016) at concentrations ranging from 9 to 12 µM, while curcumin required higher concentrations for similar effects .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SGC-7901 | 9 | ROS increase, apoptosis activation |

| BGC-823 | 10 | Inhibition of antiapoptotic proteins |

| SNU-2016 | 12 | Endoplasmic reticulum stress-mediated apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.9 µg/mL |

| MRSA | 15.6 µg/mL |

| Acinetobacter baumannii | 3.9 µg/mL |

Case Studies

Several case studies have been conducted to evaluate the compound's efficacy in preclinical settings:

- Colon Cancer Study : A study assessing the effects of the compound on colon cancer cells revealed that it targets thioredoxin reductase (TrxR), leading to increased ROS levels and activation of the JNK signaling pathway, which is crucial for apoptosis induction .

- Combination Therapy : In vivo studies indicated that when combined with cisplatin, the compound enhanced anticancer effects against pancreatic cancer cells without significant toxicity to normal cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position Isomers

4-Chloro-1-(4-fluoro-2-hydroxyphenyl)butan-1-one

- Key Difference : Fluorine at the phenyl 4-position instead of 5.

- Impact : Alters electronic distribution and steric interactions. The 4-fluoro isomer may exhibit reduced intramolecular hydrogen bonding compared to the 5-fluoro derivative due to proximity between the hydroxyl and fluorine groups .

1-(5-Fluoro-2-hydroxyphenyl)butan-1-one

- Key Difference: Lacks the 4-chloro substituent on the butanone chain.

Halogenated Derivatives

4-Chloro-1-(2,5-difluorophenyl)butan-1-one

- Molecular Weight : 218.63 vs. 216.64 (target compound).

- Key Difference : Two fluorine atoms at phenyl 2- and 5-positions.

- Impact : Increased electronegativity and lipophilicity (predicted logP ~2.8 vs. ~2.5 for the target compound). Boiling point (293.5°C) and density (1.258 g/cm³) are higher due to enhanced van der Waals interactions .

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

- Key Difference : Bromine at position 2 and additional chlorine on the phenyl ring.

Hydroxyl Group Variants

4-Chloro-1-(4-hydroxyphenyl)butan-1-one

Heterocyclic Analogs

4-Chloro-1-(2-thienyl)butan-1-one

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | MW | CAS Number | Boiling Point (°C) | Density (g/cm³) | logP (Predicted) |

|---|---|---|---|---|---|---|

| 4-Chloro-1-(5-fluoro-2-hydroxyphenyl)butan-1-one | C₁₀H₁₀ClFO₂ | 216.64 | - | - | - | ~2.5 |

| 4-Chloro-1-(4-fluoro-2-hydroxyphenyl)butan-1-one | C₁₀H₁₀ClFO₂ | 216.64 | - | - | - | ~2.6 |

| 1-(5-Fluoro-2-hydroxyphenyl)butan-1-one | C₁₀H₁₁FO₂ | 182.19 | 575-67-7 | - | - | ~2.0 |

| 4-Chloro-1-(2,5-difluorophenyl)butan-1-one | C₁₀H₉ClF₂O | 218.63 | 1216260-42-2 | 293.5 ± 30.0 | 1.258 ± 0.06 | ~2.8 |

| 4-Chloro-1-(2-thienyl)butan-1-one | C₈H₉ClOS | 188.67 | 43076-59-1 | - | - | 2.49 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.